molecular formula C16H18N4O3S B2985312 4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide CAS No. 1396765-62-0

4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Cat. No.: B2985312
CAS No.: 1396765-62-0
M. Wt: 346.41
InChI Key: UCDUSFVYZQHQOM-UHFFFAOYSA-N
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Description

4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound featuring a cyano group, a benzenesulfonamide moiety, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving appropriate precursors. The cyclohexyl group is introduced via cyclohexanone derivatives, and the benzenesulfonamide moiety is added through sulfonation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure may be useful in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxadiazole-containing compounds.

    1,2,4-oxadiazole derivatives: These compounds often exhibit similar chemical reactivity and potential biological activity.

    Benzenesulfonamide derivatives: These compounds are known for their use in medicinal chemistry due to their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-cyano-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-12-18-15(23-19-12)16(9-3-2-4-10-16)20-24(21,22)14-7-5-13(11-17)6-8-14/h5-8,20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUSFVYZQHQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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